molecular formula C5H9BrO B152769 3-(Bromomethyl)-3-methyloxetane CAS No. 78385-26-9

3-(Bromomethyl)-3-methyloxetane

Cat. No.: B152769
CAS No.: 78385-26-9
M. Wt: 165.03 g/mol
InChI Key: MGBZKWOJRYGRTO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyloxetane is an organic compound characterized by a four-membered oxetane ring with a bromomethyl and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-methyloxetane typically involves the bromination of 3-methyloxetane. One common method includes the reaction of 3-methyloxetane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of 3-methyloxetane by removing the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted oxetanes.
  • Oxidation reactions produce oxetane derivatives with different oxidation states.
  • Reduction reactions regenerate the parent oxetane compound.

Scientific Research Applications

3-(Bromomethyl)-3-methyloxetane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methyloxetane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a versatile intermediate in various chemical reactions. The oxetane ring provides structural rigidity, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    3-(Chloromethyl)-3-methyloxetane: Similar structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-3-methyloxetane: Contains a hydroxyl group instead of a halogen.

    3-(Methoxymethyl)-3-methyloxetane: Features a methoxy group in place of the bromine atom.

Uniqueness: 3-(Bromomethyl)-3-methyloxetane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom’s larger size and higher reactivity make it a more versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZKWOJRYGRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074409
Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxetane, 3-(bromomethyl)-3-methyl-
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CAS No.

78385-26-9
Record name 3-(Bromomethyl)-3-methyloxetane
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URL https://commonchemistry.cas.org/detail?cas_rn=78385-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Record name 3-(bromomethyl)-3-methyloxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary uses of 3-(Bromomethyl)-3-methyloxetane in material science?

A1: this compound serves as a crucial monomer in synthesizing polymers, particularly those with energetic properties. [, ] For instance, it acts as a precursor to 3-azidomethyl-3-methyloxetane homopolymer (PAMMO), a potent energetic binder. [] The bromine atom in BrMMO can be substituted with other functional groups, enabling the creation of diverse polymers with tailored properties. [, ]

Q2: How does the structure of this compound impact its polymerization behavior?

A2: The oxetane ring in BrMMO readily undergoes cationic ring-opening polymerization. [, , ] Studies have shown that factors like catalyst concentration (boron trifluoride etherate) and reaction temperature significantly influence the polymerization rate and yield. [, ] Optimization of these parameters is crucial for controlled polymerization and desired polymer characteristics. []

Q3: Are there any computational studies on this compound and its derivatives?

A3: Yes, researchers have employed computational methods to understand the electronic structure and spectral properties of BrMMO and its halogenated derivatives. [] Photoelectron spectra obtained experimentally were compared with theoretical calculations using methods like MRDCI, demonstrating good agreement and aiding in the assignment of observed spectral bands. [] These studies highlight the importance of computational chemistry in characterizing and predicting the behavior of these compounds.

Q4: What are the key analytical techniques employed to characterize this compound and its polymers?

A4: Several analytical techniques are crucial for studying BrMMO and its resulting polymers. Infrared (IR) spectroscopy helps identify functional groups and monitor the polymerization process. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, provides structural information about the synthesized polymers. [, ] Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the polymers, including their stability at various temperatures. [, ]

Q5: What makes the surface activity of poly(fluorinated oxetane)s derived from molecules similar to this compound unusual?

A5: Poly(fluorinated oxetane)s, synthesized from monomers structurally similar to BrMMO, exhibit surprisingly low surface tensions for materials containing trifluoro- or pentafluoroalkyl groups. [] This unusual surface activity is attributed to the unique architecture of these polymers, which incorporate both hydrophilic and hydrophobic moieties. [] Specifically, converting the diol-terminated polymers into diammonium salts of α,ω-sulfate esters enhances their water dispersibility and contributes to their remarkable surface activity. [] This characteristic makes them potentially valuable in applications requiring low surface tension, such as coatings, foams, and emulsions.

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